4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound is a pyrazoline derivative featuring a 2-hydroxyphenyl group at position 5 of the pyrazoline ring and a 3-[(methylsulfonyl)amino]phenyl substituent at position 2. The 4-oxobutanoic acid moiety serves as a linker, likely enhancing solubility and enabling interactions with biological targets via its carboxylic acid group.
Properties
IUPAC Name |
4-[3-(2-hydroxyphenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-30(28,29)22-14-6-4-5-13(11-14)16-12-17(15-7-2-3-8-18(15)24)23(21-16)19(25)9-10-20(26)27/h2-8,11,17,22,24H,9-10,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHPRFHYKIFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a wide range of biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders.
Biological Activity
The compound 4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule with notable biological activity. Its structure includes functional groups that suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 431.46 g/mol. The presence of a pyrazole ring, hydroxyl groups, and a sulfonamide moiety contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
- Anticancer Activity : Some studies have shown that pyrazole derivatives exhibit significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Anticancer Activity
Recent research has demonstrated that derivatives similar to This compound exhibit potent anticancer activity. For example:
- Cell Lines Tested : The compound was screened against various cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer).
- IC50 Values : Compounds in the same class showed IC50 values as low as 0.08 µM, indicating strong antiproliferative effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism : It acts by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory mediators.
- Experimental Results : In vitro assays indicated significant inhibition of inflammatory markers in cell lines treated with pyrazole derivatives .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Tubulin Inhibition : A study evaluated the ability of a related pyrazole derivative to inhibit tubulin polymerization, demonstrating its potential as a new chemotherapeutic agent.
- Inflammation Models : Animal models treated with similar compounds showed reduced inflammation markers compared to control groups, supporting their use in inflammatory diseases.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar pyrazoline derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 2-hydroxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing substituents (e.g., bromine in ), which may reduce metabolic degradation. The hydroxyl group could participate in hydrogen bonding, enhancing target affinity . The methylsulfonylamino group at position 3 is unique compared to methoxy or methyl substituents.
Physicochemical Properties: The target compound’s 4-oxobutanoic acid moiety is conserved across analogs, likely improving aqueous solubility compared to non-acid derivatives (e.g., benzenesulfonamides in ). Compounds with halogen atoms (e.g., bromine in ) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability.
Synthesis and Purity: Yields for analogs vary significantly (e.g., 22–86% in ), with purity consistently >95% via HPLC.
Biological Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
